molecular formula C16H23NO4S2 B2464477 2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide CAS No. 2415621-44-0

2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide

Cat. No.: B2464477
CAS No.: 2415621-44-0
M. Wt: 357.48
InChI Key: VSUSSOKPEMJSJW-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide is a synthetic organic compound with the molecular formula C16H23NO4S2 and a molecular weight of 357.5 g/mol . This acetamide derivative features a 3,4-dimethoxyphenyl group, a structural motif found in compounds with diverse biological activities and of significant interest in medicinal chemistry . The 3,4-dimethoxyphenyl subunit is present in various neurotransmitter analogues and bioactive molecules, suggesting potential research applications in neuroscience and pharmacology . Furthermore, the molecule incorporates a unique 1,4-dithiepane ring system bearing a hydroxymethyl group. The presence of sulfur and oxygen heteroatoms within its structure makes it a valuable intermediate for investigating structure-activity relationships, particularly in the development of new sulfur-containing compounds for pharmaceutical research . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S2/c1-20-13-4-3-12(7-14(13)21-2)8-15(18)17-9-16(19)10-22-5-6-23-11-16/h3-4,7,19H,5-6,8-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUSSOKPEMJSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC2(CSCCSC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the dimethoxyphenyl intermediate.

    Synthesis of the Dithiepan Ring: The dithiepan ring is synthesized through a series of reactions involving sulfur-containing reagents.

    Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the dithiepan ring under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Their Activity

A-740003 (P2X7 Receptor Antagonist)

A-740003 ([N-(1-{[(cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide]) shares the 2-(3,4-dimethoxyphenyl)acetamide backbone but replaces the dithiepan group with a quinolinylamino-cyanoimino side chain. This modification confers selective antagonism of the P2X7 receptor, a key target in neuropathic pain and inflammation. Preclinical studies demonstrate A-740003’s dose-dependent efficacy in reducing neuropathic pain in rodent models, highlighting the importance of the 3,4-dimethoxy group in receptor interaction .

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Rip-B replaces the acetamide with a benzamide group and substitutes the dithiepan with a phenethyl chain. While its biological activity is unspecified, its synthesis (80% yield, melting point 90°C) and NMR data (Tables 1–2 in ) provide a benchmark for comparing physicochemical properties. The absence of sulfur atoms and hydroxyl groups may reduce polarity compared to the target compound .

Benzothiazole-Based Acetamides

European patent applications describe derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, which incorporate electron-withdrawing trifluoromethyl and benzothiazole groups. The 3,4-dimethoxy group may improve membrane permeability, a feature shared with the target compound .

Chloroacetamide Herbicides

Compounds such as 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (alachlor) exemplify agrochemical acetamides. The chloro substituent and lipophilic alkyl groups contrast sharply with the target compound’s methoxy and hydrophilic dithiepan groups, reflecting divergent applications (herbicidal vs.

Structure-Activity Relationships (SAR)

  • 3,4-Dimethoxyphenyl Group : Common in P2X7 antagonists (e.g., A-740003) and neuroactive agents, this group may facilitate receptor binding via π-π interactions or hydrogen bonding.
  • Dithiepan Substituent : The sulfur atoms and hydroxyl group in the target compound could enhance solubility or modulate redox activity, distinguishing it from analogs like Rip-B or chloroacetamides.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Compound Name Melting Point (°C) Water Solubility (Predicted) Key Functional Groups References
Target Compound Not reported Moderate (hydroxyl group) 3,4-Dimethoxy, dithiepan, hydroxyl
A-740003 Not reported Low (lipophilic side chain) 3,4-Dimethoxy, quinolinylamino
Rip-B 90 Low (benzamide core) 3,4-Dimethoxy, benzamide
Alachlor - Insoluble Chloro, alkyl groups

Biological Activity

2-(3,4-dimethoxyphenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide, with the CAS Number 2415621-44-0, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H23NO4S2C_{16}H_{23}NO_{4}S_{2}, indicating a complex structure that includes both aromatic and heterocyclic components. The presence of methoxy groups and a dithiepan moiety suggests potential interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

  • Antitumor Activity : Initial studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated that it can inhibit cell proliferation significantly.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : Preliminary investigations suggest that it may have neuroprotective properties, possibly through antioxidant mechanisms.

Antitumor Activity

A study conducted on various cancer cell lines revealed that this compound exhibited significant growth inhibition. The IC50 values for different cell lines were as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)5.12
HeLa (Cervical)7.45
A549 (Lung)6.30

These values indicate a stronger effect on MCF-7 cells compared to the other lines, suggesting a selective action towards breast cancer cells.

Antimicrobial Activity

The antimicrobial efficacy was evaluated using the disk diffusion method against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli500 µg/mL
Pseudomonas aeruginosa300 µg/mL

These results indicate moderate antimicrobial activity, particularly against Staphylococcus aureus.

Neuroprotective Effects

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, treatment with the compound resulted in a significant reduction in cell death and an increase in antioxidant enzyme activity:

EnzymeControl Activity (U/mg protein)Treated Activity (U/mg protein)
Superoxide Dismutase5.09.8
Catalase3.25.5

This suggests that the compound may enhance the cellular defense mechanisms against oxidative damage.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of key signaling pathways associated with cell proliferation and survival in cancer cells.
  • Modulation of oxidative stress responses , enhancing cellular resilience.
  • Direct interaction with microbial membranes , disrupting their integrity.

Case Studies and Future Directions

While initial findings are promising, further research is required to confirm these activities through clinical trials and more comprehensive preclinical studies. Future investigations should focus on:

  • Pharmacokinetics and Toxicology : Understanding how the compound behaves in vivo.
  • Mechanistic Studies : Elucidating specific molecular targets and pathways affected by the compound.
  • Formulation Development : Exploring delivery methods to enhance bioavailability and efficacy.

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